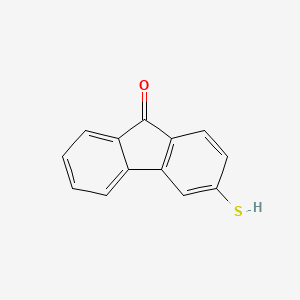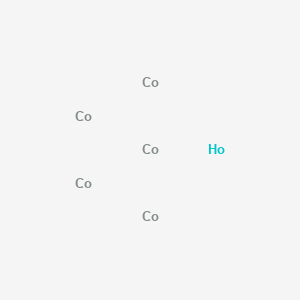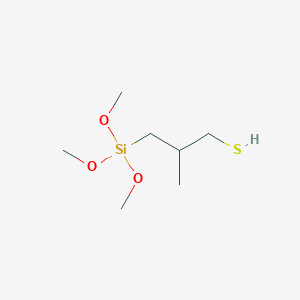
2-Methyl-3-(trimethoxysilyl)propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(trimethoxysilyl)propane-1-thiol is an organosilicon compound with the molecular formula C₆H₁₆O₃SSiThis compound is characterized by the presence of a thiol group (-SH) and a trimethoxysilyl group (-Si(OCH₃)₃), making it a versatile reagent in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trimethoxysilyl)propane-1-thiol typically involves the reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the silane group. The general reaction is as follows:
Cl-(CH2)3-Si(OCH3)3+NaSH→HS-(CH2)3-Si(OCH3)3+NaCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(trimethoxysilyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Silanes with different functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-3-(trimethoxysilyl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(trimethoxysilyl)propane-1-thiol involves the formation of covalent bonds between the thiol group and various substrates. The trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which contribute to the compound’s ability to modify surfaces and enhance adhesion .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Mercaptopropyl)trimethoxysilane
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidoxypropyl)trimethoxysilane
Uniqueness
2-Methyl-3-(trimethoxysilyl)propane-1-thiol is unique due to the presence of both a thiol group and a trimethoxysilyl group, which allows it to participate in a wide range of chemical reactions and applications. The thiol group provides reactivity towards metals and other thiol-reactive species, while the trimethoxysilyl group enables surface modification and coupling with various substrates .
Propiedades
Número CAS |
13821-71-1 |
|---|---|
Fórmula molecular |
C7H18O3SSi |
Peso molecular |
210.37 g/mol |
Nombre IUPAC |
2-methyl-3-trimethoxysilylpropane-1-thiol |
InChI |
InChI=1S/C7H18O3SSi/c1-7(5-11)6-12(8-2,9-3)10-4/h7,11H,5-6H2,1-4H3 |
Clave InChI |
NYLOHBUGPHJQSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C[Si](OC)(OC)OC)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


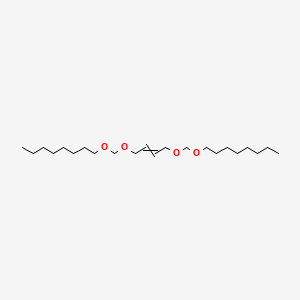
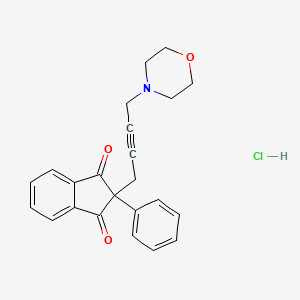

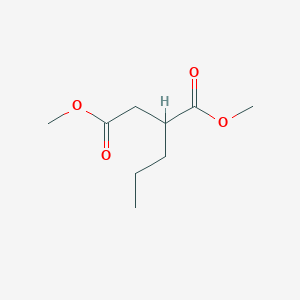
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
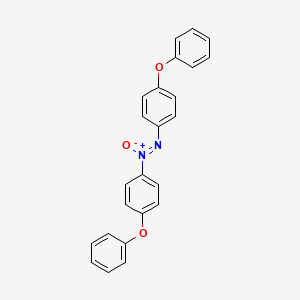
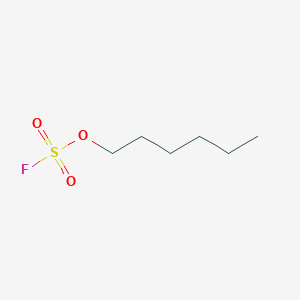
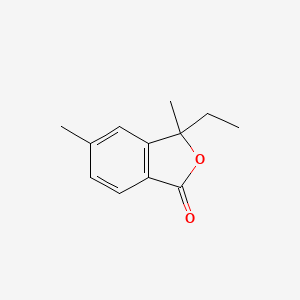

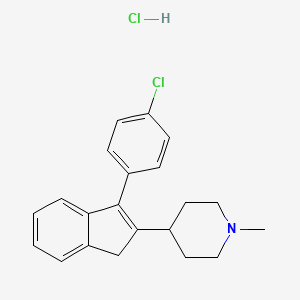
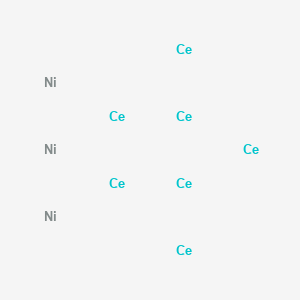
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)
